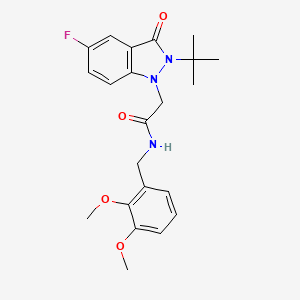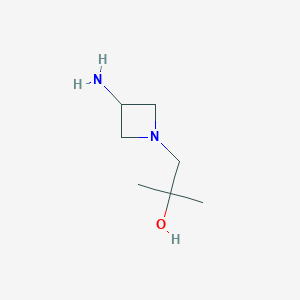
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
作用機序
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor (GPCR) that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
The compound acts as a partial agonist at the H3R The activation of H3R by this compound can lead to changes in the release of neurotransmitters, potentially affecting various physiological processes .
Biochemical Pathways
The activation of H3R by this compound can influence several biochemical pathways. These pathways are primarily related to the release and action of neurotransmitters, which can affect processes such as sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
The compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes . This suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The activation of H3R by this compound can lead to changes in neurotransmitter release, which can in turn affect various physiological processes. For example, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
準備方法
The synthesis of 1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the introduction of various substituents on the azetidine ring. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol has several scientific research applications:
類似化合物との比較
1-(3-Aminoazetidin-1-yl)-2-methylpropan-2-ol can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative known for its biological activity.
Azetidine-3-one: Another azetidine derivative used in organic synthesis.
Oxetane derivatives: Four-membered oxygen-containing heterocycles with similar ring strain and reactivity.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,10)5-9-3-6(8)4-9/h6,10H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUFYODLOQWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CC(C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482146-49-5 |
Source


|
| Record name | 1-(3-aminoazetidin-1-yl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
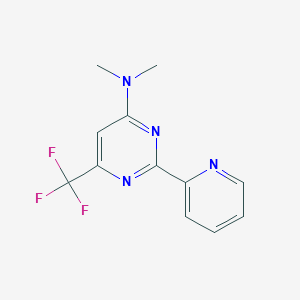
![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2434328.png)
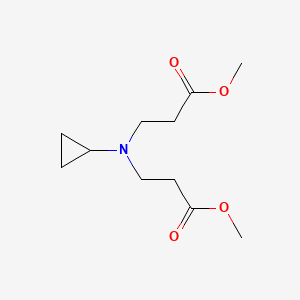
![N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)
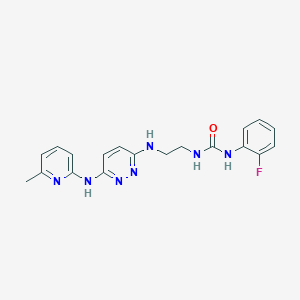
![Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2434337.png)
![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2434339.png)
![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)

